molecular formula C13H17NO B3259047 Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312954-60-2

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B3259047
CAS No.: 312954-60-2
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-UPJWGTAASA-N
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Description

Syn-7-hydroxy-2-benzyl-2-azabicyclo[221]heptane is a chemical compound with the molecular formula C13H17NO It is a derivative of 2-azabicyclo[221]heptane, featuring a hydroxyl group at the 7-position and a benzyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids. This reaction incorporates aryl and heterocyclic substituents at the 7-position, leading to a preference for syn over anti stereoisomers . The incorporation of a chloropyridyl group followed by N-deprotection gives syn-isoepibatidine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The benzyl group can be substituted with other aryl or heterocyclic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and boronic acids for substitution reactions .

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted azabicycloheptane compounds .

Scientific Research Applications

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of acetylcholine and leading to the activation of downstream signaling pathways . This interaction is of particular interest in the study of neurological functions and disorders.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: The parent compound without the hydroxyl and benzyl groups.

    7-Hydroxy-2-azabicyclo[2.2.1]heptane: A derivative with only the hydroxyl group at the 7-position.

    2-Benzyl-2-azabicyclo[2.2.1]heptane: A derivative with only the benzyl group at the 2-position.

Uniqueness

Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is unique due to the presence of both the hydroxyl and benzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a nicotinic acetylcholine receptor agonist and broadens its range of applications in scientific research .

Properties

IUPAC Name

(1R,4R,7S)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDIXAFZQOWOE-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]1CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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